1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole
Overview
Description
“1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole” is a complex organic compound that contains a pyrazole and a pyrrolidine ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of pyrrolidine compounds can be planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Scientific Research Applications
Synthesis and Structural Analysis
- Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives : A study detailed the synthesis of pyrazol-1-yl pyrazolo[3,4-b]pyridin-3-ol derivatives, including sulfonylated products, characterized by X-ray diffraction and computational studies. These compounds exhibit significant structural diversity and potential for further chemical modification (Shen et al., 2014).
- Heterocyclic Sulfonamides and Sulfonyl Fluorides : Research on the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides demonstrated the versatility of sulfur-functionalized compounds in medicinal chemistry (Tucker et al., 2015).
- Caspase-3 Inhibitory Activity : A novel synthesis approach for 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines was described, showcasing the potential of sulfonyl compounds in inhibiting caspase-3, a crucial enzyme in apoptosis (Kravchenko et al., 2005).
Biological Evaluation and Applications
- PI3 Kinase p110α Inhibitors : Investigations into imidazo[1,2-a]pyridine derivatives, including those with sulfonyl groups, revealed their efficacy as novel p110α inhibitors, with implications for cancer therapy (Hayakawa et al., 2007).
- Antimicrobial Activity : Some studies focused on the antimicrobial properties of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating the potential of these compounds in combating various bacterial and fungal infections (El‐Emary et al., 2002).
properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-12-3-5-14(6-4-12)20(18,19)16-10-7-13(11-16)17-9-2-8-15-17/h2-6,8-9,13H,7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYORYRJJGRGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188810 | |
Record name | 1-[1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole | |
CAS RN |
1228552-73-5 | |
Record name | 1-[1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.